molecular formula C39H46N2O10 B12743245 (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid CAS No. 156693-32-2

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid

Cat. No.: B12743245
CAS No.: 156693-32-2
M. Wt: 702.8 g/mol
InChI Key: IFBGFNCPZJWLQT-QNBGGDODSA-N
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Description

The compound “(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[63102,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including esterification and carbamation reactions. The starting materials could include butanedioic acid derivatives and hexylamine derivatives. Typical reaction conditions might involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it might be used to study enzyme interactions or as a probe to investigate biochemical pathways.

Medicine

Industry

In industrial applications, it might be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: A similar compound with different substituents.

    Hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid: Another related compound with variations in the ester and carbamate groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

156693-32-2

Molecular Formula

C39H46N2O10

Molecular Weight

702.8 g/mol

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid

InChI

InChI=1S/C20H18O8.C19H28N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-4-5-6-10-21(19(22)23)15-7-8-16-17(13-15)14-9-11-20(2)18(16)12-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,22,23)/t15-,16-;/m1./s1

InChI Key

IFBGFNCPZJWLQT-QNBGGDODSA-N

Isomeric SMILES

CCCCCCN(C1=CC2=C(C=C1)C3CC2CCN3C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCCCN(C1=CC2=C(C=C1)C3CC2CCN3C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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